molecular formula C24H27NO3 B11056183 2-[2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione

2-[2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B11056183
M. Wt: 377.5 g/mol
InChI Key: UWWWBIPWNGYVFL-UHFFFAOYSA-N
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Description

2-[2-(4-Benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure combining a tetrahydropyran ring, a benzyl group, and an isoindole dione moiety, which contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps:

    Formation of the Tetrahydropyran Ring: The initial step involves the synthesis of the tetrahydropyran ring, which can be achieved through the acid-catalyzed cyclization of appropriate precursors.

    Attachment of the Isoindole Dione Moiety: The final step involves the coupling of the tetrahydropyran derivative with an isoindole dione precursor, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the isoindole dione moiety or the benzyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the aromatic ring or the tetrahydropyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce various reduced forms of the isoindole dione moiety.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, making them candidates for drug discovery and development. Studies could focus on their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, this compound and its derivatives might be investigated for their therapeutic potential. For instance, they could be explored as anti-inflammatory agents, anticancer drugs, or antimicrobial agents.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Mechanism of Action

The mechanism of action of 2-[2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)acetic acid: This compound shares the tetrahydropyran and benzyl groups but differs in the presence of an acetic acid moiety instead of the isoindole dione.

    Ethyl ®-5-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-1H-indole-2-carboxylate: Similar in having the tetrahydropyran ring, this compound features an indole carboxylate group.

Uniqueness

The uniqueness of 2-[2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione lies in its combination of structural elements, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H27NO3

Molecular Weight

377.5 g/mol

IUPAC Name

2-[2-(4-benzyl-2,2-dimethyloxan-4-yl)ethyl]isoindole-1,3-dione

InChI

InChI=1S/C24H27NO3/c1-23(2)17-24(13-15-28-23,16-18-8-4-3-5-9-18)12-14-25-21(26)19-10-6-7-11-20(19)22(25)27/h3-11H,12-17H2,1-2H3

InChI Key

UWWWBIPWNGYVFL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)(CCN2C(=O)C3=CC=CC=C3C2=O)CC4=CC=CC=C4)C

Origin of Product

United States

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